molecular formula C19H19N5O4 B8483975 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione

Cat. No. B8483975
M. Wt: 381.4 g/mol
InChI Key: LLJBKECMPVCSDS-UHFFFAOYSA-N
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Patent
US08076491B2

Procedure details

1-(3-(tert-butyldimethylsilyloxy)benzyl)-3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione (Example 10-10b) (6.00 g, 12.11 mmol) was dissolved in methanol (100 mL) and treated with HCl (2.0 M solution in diethyl ether, 5 equivalents). The solution was refluxed for 2. The mixture was allowed to cool down to room temperature and the solvent was removed. The residue was triturated in toluene, filtered and recrystallized from ethanol at 4° C. to give 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione (4.50 g, 11.80 mmol, 97%) as a white solid. 1H NMR (DMSO, 400 MHz): 2.15 (s, 3H), 2.39 (s, 3H), 3.97 (s, 2H), 4.43 (s, 2H), 5.18 (s, 2H), 6.68 (m, 3H), 7.12 (m, 1H), 7.80 (s, 1H), 8.17 (s, H), 9.41 (s, H). MS 382 (MH+).
Name
1-(3-(tert-butyldimethylsilyloxy)benzyl)-3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Si]([O:8][C:9]1[CH:10]=[C:11]([CH:33]=[CH:34][CH:35]=1)[CH2:12][N:13]1[CH2:17][C:16](=[O:18])[N:15]([C:19]2[CH:20]=[N:21][N:22]([CH2:24][C:25]3[C:26]([CH3:31])=[N:27][O:28][C:29]=3[CH3:30])[CH:23]=2)[C:14]1=[O:32])(C(C)(C)C)(C)C.Cl>CO>[CH3:31][C:26]1[C:25]([CH2:24][N:22]2[CH:23]=[C:19]([N:15]3[C:16](=[O:18])[CH2:17][N:13]([CH2:12][C:11]4[CH:33]=[CH:34][CH:35]=[C:9]([OH:8])[CH:10]=4)[C:14]3=[O:32])[CH:20]=[N:21]2)=[C:29]([CH3:30])[O:28][N:27]=1

Inputs

Step One
Name
1-(3-(tert-butyldimethylsilyloxy)benzyl)-3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)imidazolidine-2,4-dione
Quantity
6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC=1C=C(CN2C(N(C(C2)=O)C=2C=NN(C2)CC=2C(=NOC2C)C)=O)C=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 2
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
The residue was triturated in toluene
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol at 4° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1CN1N=CC(=C1)N1C(N(CC1=O)CC1=CC(=CC=C1)O)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.8 mmol
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.